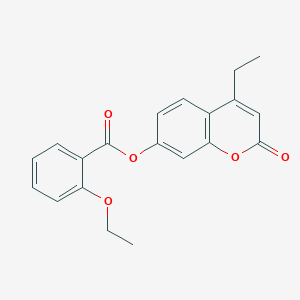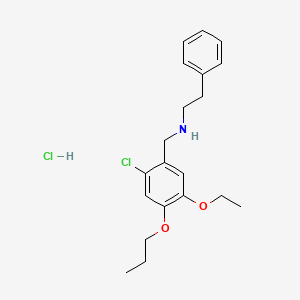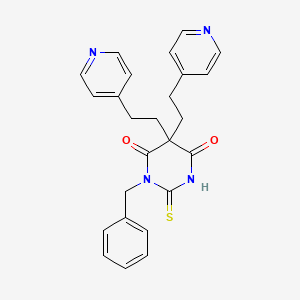
4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate
Vue d'ensemble
Description
4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound this compound is known for its potential biological and pharmacological activities.
Méthodes De Préparation
The synthesis of 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature for a specified duration. The product is then purified using standard techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The biological activity of 4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication . Additionally, it can modulate reactive oxygen species levels, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
4-ethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate is unique due to its specific structural features and biological activities. Similar compounds include:
4-methyl-2-oxo-2H-chromen-7-yl acetate: Known for its antimicrobial properties.
7-hydroxy-4-methylcoumarin: Exhibits significant antioxidant and anticancer activities.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Used in the synthesis of various bioactive molecules.
These compounds share the coumarin core structure but differ in their substituents, leading to variations in their biological and chemical properties.
Propriétés
IUPAC Name |
(4-ethyl-2-oxochromen-7-yl) 2-ethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-13-11-19(21)25-18-12-14(9-10-15(13)18)24-20(22)16-7-5-6-8-17(16)23-4-2/h5-12H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNCTPGBHHZIKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[6-iodo-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B4233172.png)
![5-chloro-1-(2-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4233186.png)
![2-amino-4',4',6',7,7-pentamethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B4233187.png)
![1-(4-ETHOXYPHENYL)-3-[4-(PIPERIDINOCARBONYL)PIPERIDINO]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B4233190.png)
![N-phenyl-2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4233193.png)

![4-[(4-methylphenyl)amino]-5-nitrophthalonitrile](/img/structure/B4233208.png)
![1-({[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4233211.png)
![ETHYL 5-ACETYL-2-[2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4233218.png)

![N-[2-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-4-fluorobenzamide](/img/structure/B4233226.png)
![5-chloro-1-(4-chlorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4233229.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B4233234.png)
![methyl 2-[({4-[2-(2-amino-2-oxoethoxy)-5-bromophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinyl}carbonyl)amino]benzoate](/img/structure/B4233260.png)
